4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and methoxybenzyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the nitrobenzamide and methoxybenzyl groups. One common approach is to start with the appropriate benzylamine derivative, which undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. Subsequent nitration and methoxylation steps introduce the nitro and methoxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The benzyl and methoxy groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate nucleophilic substitution reactions
Major Products
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Aminobenzamide derivatives.
Substitution: Various substituted benzyl and methoxy derivatives
Scientific Research Applications
4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring and methoxybenzyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzylamine: Shares the methoxybenzyl group but lacks the thiadiazole and nitrobenzamide moieties.
4-methoxybenzyl alcohol: Contains the methoxybenzyl group but differs in functional groups and overall structure.
4-methoxybenzaldehyde: Similar in containing the methoxybenzyl group but has an aldehyde functional group instead of the nitrobenzamide
Uniqueness
4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiadiazole ring and nitrobenzamide group make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H16N4O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
4-methoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5S/c1-26-13-6-3-11(4-7-13)9-16-20-21-18(28-16)19-17(23)12-5-8-15(27-2)14(10-12)22(24)25/h3-8,10H,9H2,1-2H3,(H,19,21,23) |
InChI Key |
ZKUVLNBSRHPQAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.